molecular formula C11H12O2 B8794579 1-Phenyl-2-propenyl acetate CAS No. 7217-71-2

1-Phenyl-2-propenyl acetate

Cat. No.: B8794579
CAS No.: 7217-71-2
M. Wt: 176.21 g/mol
InChI Key: WAUKBOOEPYNAGU-UHFFFAOYSA-N
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Description

Alpha-Vinylbenzyl acetate: is an organic compound with the molecular formula C11H12O2 1-Phenyl-2-propenyl acetate or acetic acid 1-phenylallyl ester . This compound is characterized by its vinyl group attached to a benzyl acetate structure, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Vinylbenzyl acetate can be synthesized through various methods. One common approach involves the esterification of alpha-vinylbenzyl alcohol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of alpha-vinylbenzyl acetate often involves the acetylene method or the ethylene method . The acetylene method involves the reaction of acetylene with acetic acid under atmospheric pressure using activated carbon-zinc acetate as a catalyst. The ethylene method, on the other hand, uses ethylene, acetic acid, and oxygen with palladium or gold as the main catalyst and potassium acetate as a cocatalyst.

Chemical Reactions Analysis

Types of Reactions: Alpha-Vinylbenzyl acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert it to alpha-vinylbenzyl alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed.

Major Products:

    Oxidation: Alpha-vinylbenzaldehyde or alpha-vinylbenzoic acid.

    Reduction: Alpha-vinylbenzyl alcohol.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Alpha-Vinylbenzyl acetate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of polymers and copolymers through polymerization reactions.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is explored for its potential in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of adhesives, coatings, and resins.

Mechanism of Action

The mechanism of action of alpha-vinylbenzyl acetate depends on its specific application. In polymer synthesis, it acts as a monomer, readily undergoing polymerization reactions to yield polymers and copolymers. The vinyl group allows for easy incorporation into polymer chains, enhancing the material’s properties.

Comparison with Similar Compounds

    Alpha-Vinylbenzyl alcohol: Similar in structure but with a hydroxyl group instead of an acetate group.

    Cinnamyl acetate: Contains a similar vinylbenzyl structure but with a different substitution pattern.

    Phenylallyl acetate: Another related compound with a similar backbone.

Uniqueness: Alpha-Vinylbenzyl acetate is unique due to its specific combination of a vinyl group and an acetate ester, which imparts distinct reactivity and versatility in various chemical reactions and applications.

Properties

CAS No.

7217-71-2

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

1-phenylprop-2-enyl acetate

InChI

InChI=1S/C11H12O2/c1-3-11(13-9(2)12)10-7-5-4-6-8-10/h3-8,11H,1H2,2H3

InChI Key

WAUKBOOEPYNAGU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C=C)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a one liter 3-neck round bottom flask equipped with a condenser, mechanical stirrer and thermometer, 108 grams (0.708 mol) of vinylbenzyl chloride (60/40 m-/p-) and 808 grams (0.815 mol) of potassium acetate were added, followed by 250 mLs of DMSO. The mixture was stirred at 40° C. for 48 hours. After allowing to cool to room temperature, the mixture was diluted with water and poured into a separatory funnel. The organic layer was separated, followed by an extraction of the aqueous layer with chloroform. The combined organic layer was then washed with water, dried over magnesium sulfate and placed on the rotary evaporator to remove the chloroform. 120 grams of the vinylbenzyl acetate product was recovered, to which 10 mg of MEHQ was added as an inhibitor.
Quantity
108 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
808 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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